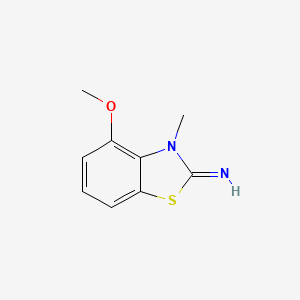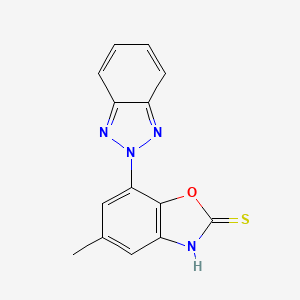![molecular formula C21H14BrClO4S B2937775 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate CAS No. 298216-11-2](/img/structure/B2937775.png)
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate is a complex organic compound that belongs to the class of aromatic sulfonates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate typically involves a multi-step process:
Preparation of 3-(3-chlorophenyl)prop-2-enoyl chloride: This step involves the reaction of 3-chlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine to form 3-(3-chlorophenyl)prop-2-enoyl chloride.
Formation of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol: The 3-(3-chlorophenyl)prop-2-enoyl chloride is then reacted with phenol in the presence of a base like triethylamine to yield 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol.
Sulfonation: Finally, the 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine to produce the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives such as 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-aminobenzene-1-sulfonate.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate
- 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate is unique due to the presence of both bromobenzene and sulfonate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClO4S/c22-17-7-11-20(12-8-17)28(25,26)27-19-9-5-16(6-10-19)21(24)13-4-15-2-1-3-18(23)14-15/h1-14H/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYYHYSLXFAEDO-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)

![N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2937706.png)



![7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2937712.png)

![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)
